4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
Overview
Description
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzoxadiazole moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxadiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves sulfonation to introduce the benzenesulfonamide group. Reaction conditions may include the use of catalysts, such as nickel, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include hydroxylated derivatives, amine-substituted benzoxadiazoles, and various substituted piperidines .
Scientific Research Applications
4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine and benzoxadiazole derivatives.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with binding sites, while the benzoxadiazole moiety can participate in electron transfer processes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzoxadiazole-containing molecules, such as:
- 4-methoxy-N-[7-(1-morpholinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
- 4-methoxy-N-[7-(1-pyrrolidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide
Uniqueness
What sets 4-methoxy-N-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to certain biological targets, while the benzoxadiazole moiety contributes to its electronic properties .
Properties
IUPAC Name |
4-methoxy-N-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-5-7-14(8-6-13)27(23,24)21-15-9-10-16(18-17(15)19-26-20-18)22-11-3-2-4-12-22/h5-10,21H,2-4,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCGXTYDQJUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=NON=C23)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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